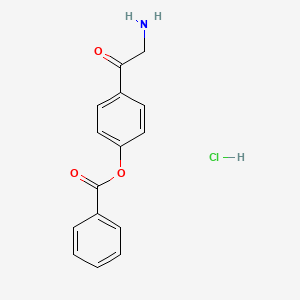
4-Glycylphenyl benzoate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Glycylphenyl benzoate hydrochloride is a chemical compound with the molecular formula C15H14ClNO3 and a molecular weight of 291.737 g/mol . This compound is known for its unique structure, which combines a glycyl group with a phenyl benzoate moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-Glycylphenyl benzoate hydrochloride typically involves the reaction of phenyl benzoate with glycine in the presence of hydrochloric acid. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Glycylphenyl benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-Glycylphenyl benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of 4-Glycylphenyl benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Glycylphenyl benzoate hydrochloride can be compared with other similar compounds, such as:
- 4-Chlorobutyl benzoate
- 4-Acetylphenyl benzoate
- 4-Methylenecyclohexyl benzoate
- 4-Phthalimidobutyl benzoate
- 4-Methoxyphenyl benzoate
- 4-Oxocyclohexyl benzoate
- 4-Cyanophenyl benzoate
- 4-Bromophenyl benzoate
- Ethyl 4-(4-Hydroxybenzylideneamino)benzoate
- 4-(Phenyliodonio)benzoate
These compounds share structural similarities with 4-Glycylphenyl benzoate hydrochloride but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of 4-Glycylphenyl benzoate hydrochloride lies in its specific combination of the glycyl group and phenyl benzoate moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14ClNO3 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
[4-(2-aminoacetyl)phenyl] benzoate;hydrochloride |
InChI |
InChI=1S/C15H13NO3.ClH/c16-10-14(17)11-6-8-13(9-7-11)19-15(18)12-4-2-1-3-5-12;/h1-9H,10,16H2;1H |
InChI Key |
GDXNUTUCYYSZNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


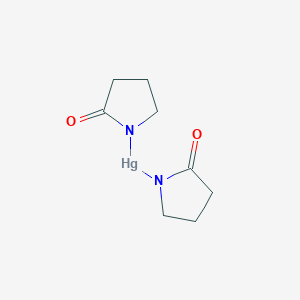
![(5E)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15077091.png)
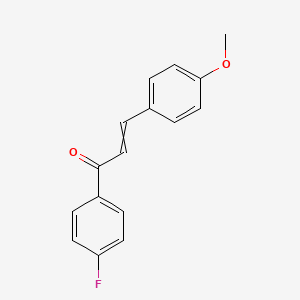
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15077099.png)
![Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate](/img/structure/B15077110.png)
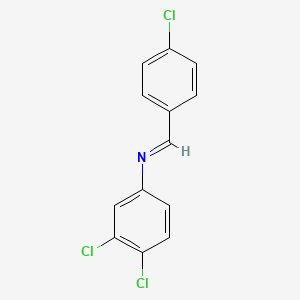

![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15077137.png)
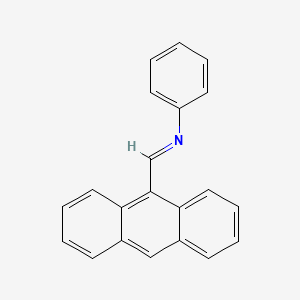
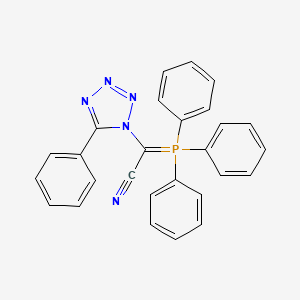
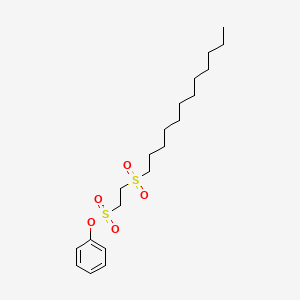
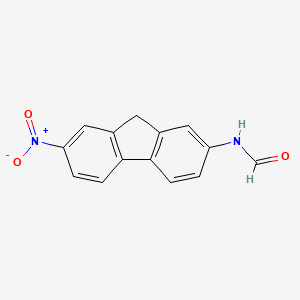

amino]-](/img/structure/B15077175.png)
